

Quaternium-73 synthesis and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pionin**

Cat. No.: **B091365**

[Get Quote](#)

An In-depth Technical Guide to Quaternium-73: Synthesis, Chemical Properties, and Applications

Introduction

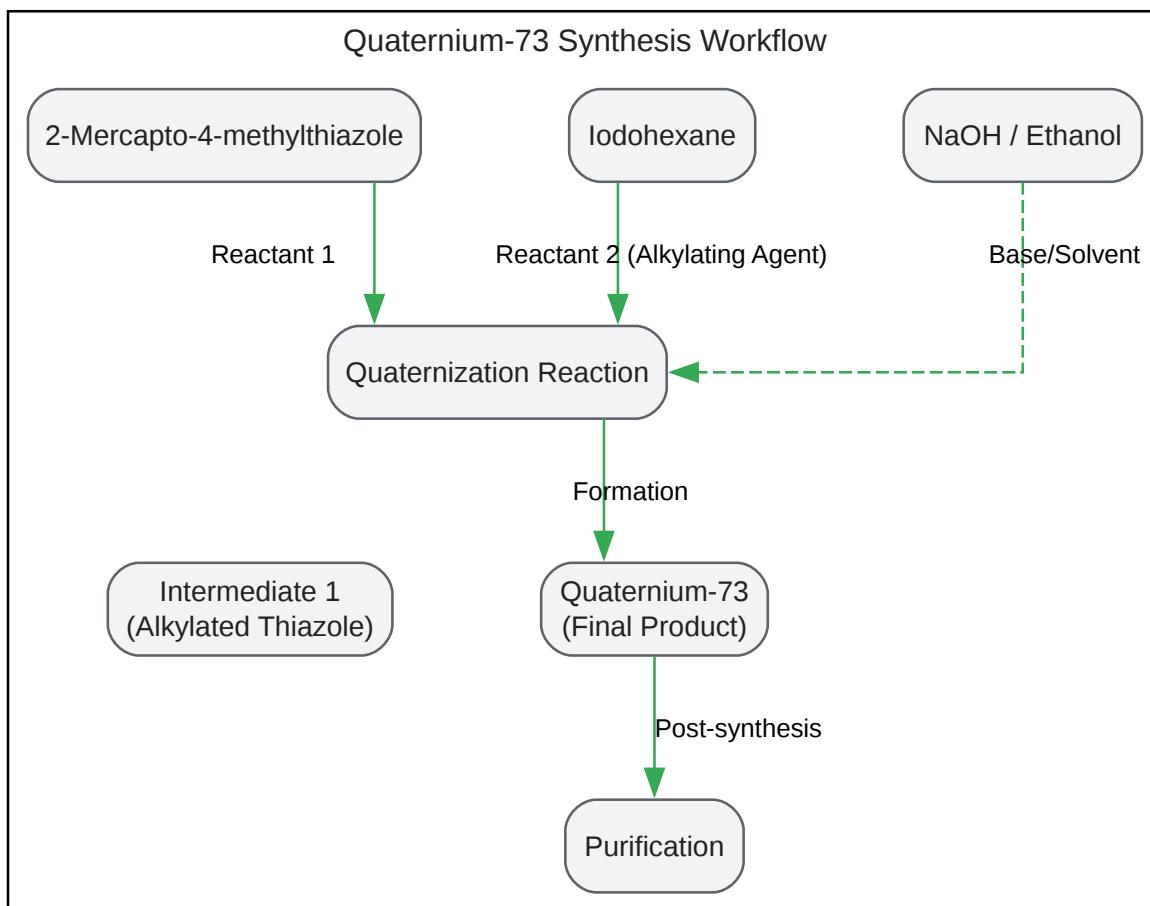
Quaternium-73, also known by its INCI name and as **Pionin**, is a synthetic quaternary ammonium salt.^{[1][2]} It is a potent and versatile compound utilized across the cosmetic, personal care, and pharmaceutical industries.^{[3][4]} This document provides a comprehensive technical overview of Quaternium-73, focusing on its synthesis, chemical characteristics, mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Identified by the CAS Number 15763-48-1, Quaternium-73 is a yellow, odorless crystalline powder.^{[3][5][6]} It is recognized for its broad-spectrum antimicrobial, anti-acne, melanin-inhibiting, and antistatic properties, which are effective even at exceptionally low concentrations.^{[1][5][7]} Its primary applications include anti-acne treatments, skin whitening formulations, preservatives in personal care products, and as an anti-dandruff and conditioning agent in hair care.^{[5][8]}

Chemical and Physical Properties

Quaternium-73 is chemically designated as 3-Heptyl-2-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)methyl]-4-methylthiazolium iodide.^{[5][9]} Its structure features a quaternary ammonium group, which is central to its bioactivity.^[10] The compound is noted for its good thermal stability

and stability within a pH range of 5.5 to 8.0.[3][11] However, reports on its photostability are conflicting; therefore, it is recommended that cosmetic products containing Quaternium-73 be packaged in opaque containers to prevent potential degradation.[3][7]


Table 1: Chemical and Physical Properties of Quaternium-73

Property	Value	References
IUPAC Name	3-Heptyl-2-[(3-heptyl-4-methyl-3H-thiazol-2-ylidene)methyl]-4-methylthiazolium iodide	[2][5][9]
CAS Number	15763-48-1	[1][5][8]
Molecular Formula	C ₂₃ H ₃₉ IN ₂ S ₂	[1][4][5]
Molecular Weight	534.60 g/mol	[2][4][12]
Appearance	Light yellow to yellow crystalline powder	[1][3][5][6]
Odor	Odorless	[3][5][6]
Melting Range	224-228°C	[4][7]
Solubility	Soluble in butylene glycol, propylene glycol, ethanol, 1,2-pentanediol. Slightly soluble in water.	[7]
Stable pH Range	5.5 - 8.0	[1][3][11]
Thermal Stability	Good, stable up to 85-90°C	[7][13]
Photostability	Reported as unstable; requires light-proof packaging	[3][7]

Synthesis of Quaternium-73

The synthesis of Quaternium-73 is a multi-step process that generally involves the reaction of thiazole derivatives.[9] A common pathway begins with the synthesis of key intermediates, followed by a quaternization reaction to form the final product.[5][10]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Quaternium-73.

Experimental Protocol: Synthesis of Quaternium-73

The following protocol is a representative example of the synthesis process.^[10] Researchers should adapt this methodology based on laboratory conditions and scale.

Objective: To synthesize Quaternium-73 through a four-step chemical reaction process.

Materials:

- 2-mercaptop-4-methylthiazole

- Iodohexane
- Sodium hydroxide (NaOH)
- Ethanol
- 2,4-dimethylthiazole
- Standard laboratory glassware (three-neck flasks, condensers, etc.)
- Heating and stirring equipment
- Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of 2-hexylthio-4-methylthiazole (Intermediate)

- In a 250 mL three-neck flask, combine 2-mercapto-4-methylthiazole (5.0g, 38.1 mmol), iodohexane (12.9g, 57.16 mmol), sodium hydroxide (1.52g, 38.1 mmol), and 60 mL of ethanol.
- Heat the mixture to reflux and maintain the reaction for 2 hours, with stirring.
- Monitor the reaction progress (e.g., by TLC) to confirm the disappearance of starting materials.
- Upon completion, perform vacuum distillation to isolate the product.

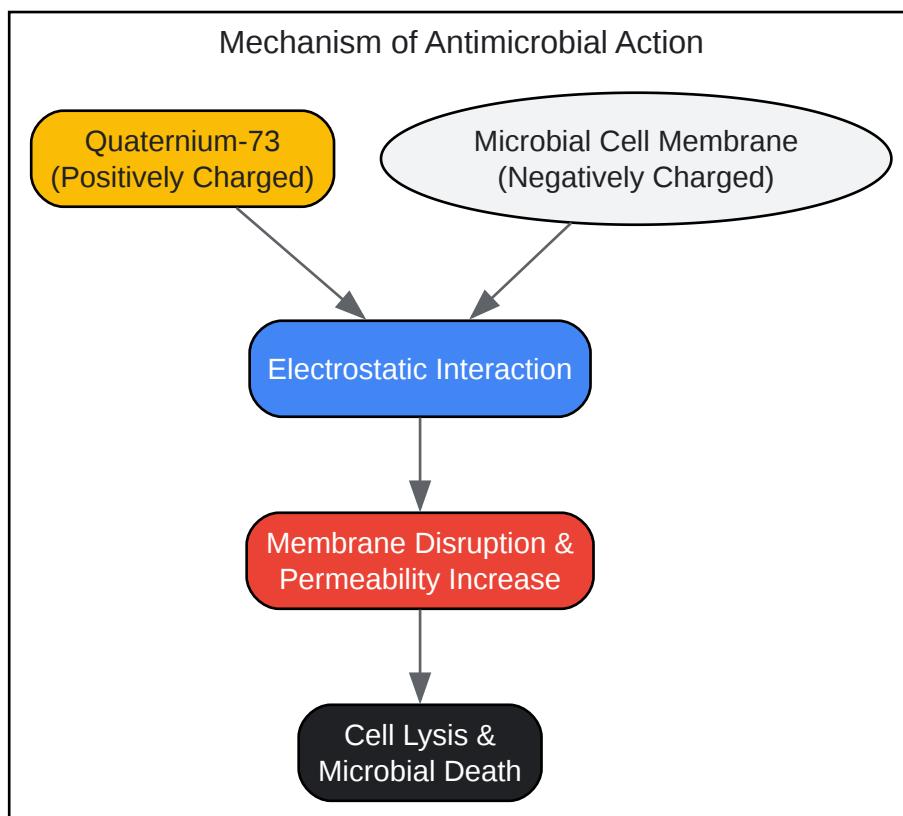
Step 2: Synthesis of 2,4-dimethyl-3-hexylthiazolium iodide (Intermediate)

- In a 100 mL three-neck flask, add 2,4-dimethylthiazole (5.0g, 44.18 mmol) and iodohexane (30.0g, 132.54 mmol).
- Heat the mixture and react for a specified period until the formation of the thiazolium iodide salt is complete.

Step 3: Synthesis of 3-hexyl-2-mercapto-4-methylthiazolium iodide (Intermediate)

- In a 250 mL three-neck flask, combine the product from Step 1 (12.78g, 55.7 mmol) and iodohexane (37.79g, 167.1 mmol).
- Heat the reaction mixture to facilitate the formation of the thiazolium iodide intermediate.

Step 4: Synthesis of Quaternium-73


- The final step involves the reaction of the previously synthesized intermediates under controlled conditions to form Quaternium-73. (Note: The source material provides the steps for intermediates but does not detail the final combination step.)[10]
- The crude product is then purified, typically through recrystallization, to yield the final yellow crystalline powder.

Mechanism of Action

Quaternium-73 exerts its effects through multiple mechanisms, primarily as an antimicrobial agent and a melanin inhibitor.

Antimicrobial and Anti-Acne Activity

The primary mechanism of antimicrobial action is the disruption of microbial cell integrity.[10] The positively charged quaternary ammonium group interacts with the negatively charged components of bacterial and fungal cell membranes, leading to membrane collapse, intracellular degradation, and ultimately, cell death.[7] This potent bactericidal and fungicidal activity is effective against a wide range of microorganisms, including *Propionibacterium acnes*, the primary bacterium implicated in acne vulgaris, and *Malassezia*, a fungus associated with fungal acne.[1][3][10]

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism of Quaternium-73.

Melanin Inhibition

Quaternium-73 also functions as a skin whitening agent by inhibiting the production of melanin. [3][11] It is believed to suppress the activity of tyrosinase, the key enzyme in the melanin synthesis pathway.[1] By blocking this pathway, it reduces hyperpigmentation and can contribute to a more even skin tone.[6]

Quantitative Efficacy Data

Quaternium-73 is notable for its high efficacy at very low concentrations.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness. Clinical studies have demonstrated that Quaternium-73 is highly effective against

acne-causing bacteria.[\[7\]](#) One study showed that after two weeks of use, a 50% reduction in acne rashes was observed.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternium-73 against Various Microorganisms[\[7\]](#)

Microorganism	Category	MIC (%)
Propionibacterium acnes	Bacteria (Acne)	0.00002
Escherichia coli	Bacteria	0.005 - 0.01
Staphylococcus aureus	Bacteria	0.0005
Staphylococcus citrate	Bacteria	0.001
Pseudomonas	Bacteria	>0.01
Candida albicans	Fungi	0.001
Aspergillus niger	Fungi	0.005
Aspergillus flavus	Fungi	0.0005
Absidia orchidis	Fungi	0.0001

Melanin Inhibition Efficacy

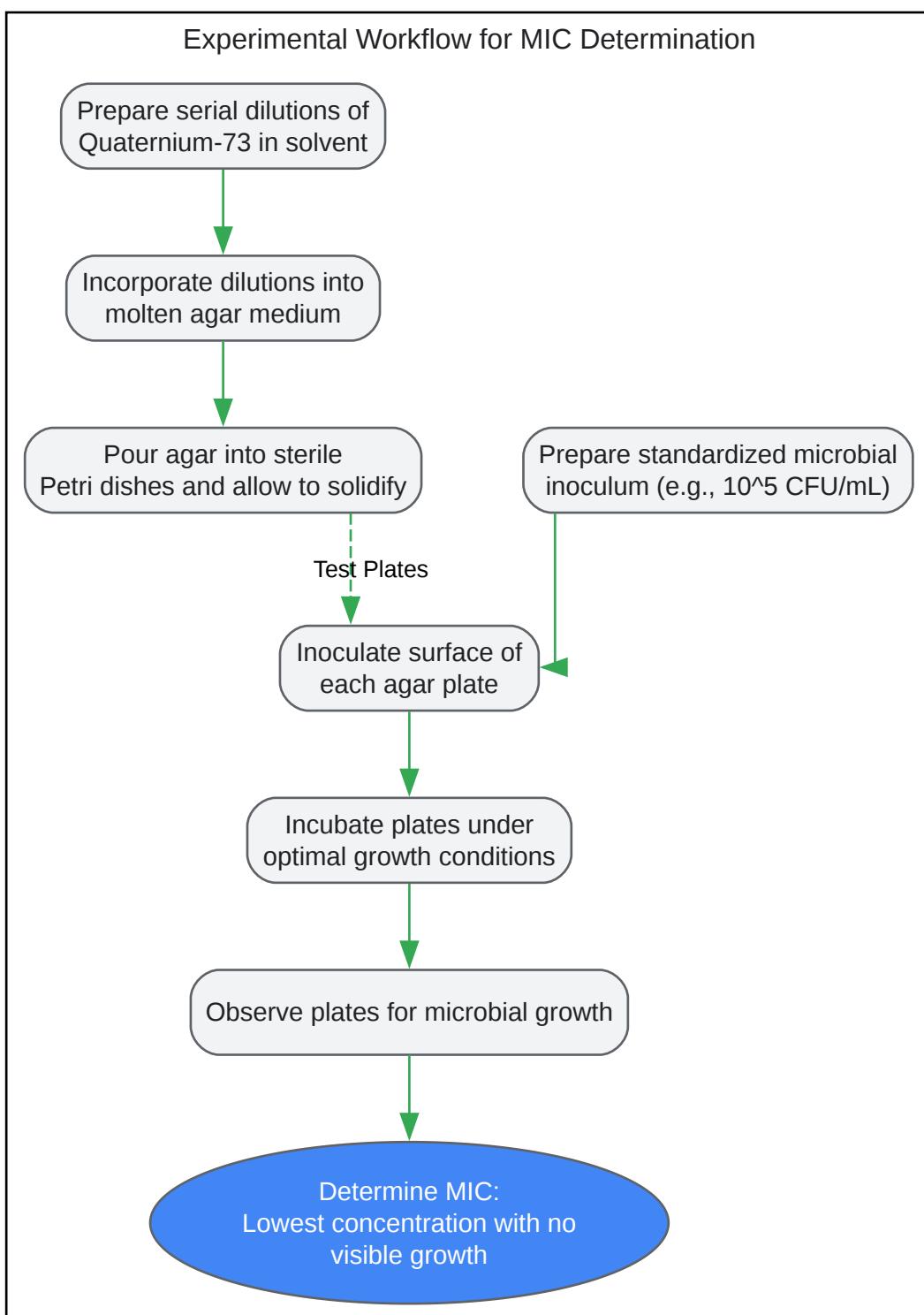
In vitro tests have quantified the potent ability of Quaternium-73 to inhibit melanin formation, showing superior performance compared to other agents like kojic acid at certain concentrations.[\[3\]](#)[\[7\]](#)

Table 3: Melanin Inhibition Efficacy of Quaternium-73

Concentration of Quaternium-73	Melanin Formation Suppression	References
0.000003% (0.03 ppm)	50%	[7]
0.00001% (0.1 ppm)	83%	[7]
0.1 ppm	Complete Inhibition	[1]

Safety and Toxicology

Quaternium-73 is considered safe for use in cosmetic formulations at its typically recommended low concentrations (0.001% to 0.005%).^{[5][8]} Higher concentrations should be avoided to prevent potential mild irritation.^[5] A series of toxicological studies have been conducted to establish its safety profile.


Table 4: Summary of Toxicological and Safety Data for Quaternium-73^[7]

Test	Species	Concentration	Duration	Result
Acute Oral Toxicity (LD ₅₀)	Mouse	N/A	N/A	325 mg/kg
Acute Oral Toxicity (LD ₅₀)	Rat	N/A	N/A	460 mg/kg
Human Patch Test	Human	0.2%	48 hours	Negative
Initial Skin Irritation	Rabbit	0.2%	24 hours	Negative
Sustained Skin Irritation	Rabbit	0.01%	90 days	Negative
Eye Irritation	Rabbit	0.0007%	24 hours	Negative
Skin Sensitization	Guinea Pig	0.2%	N/A	Negative
Phototoxicity	Rabbit	0.2%	N/A	Negative
Photosensitization	Guinea Pig	0.2%	N/A	Negative
Gene Mutation (Ames Test)	<i>S. typhimurium</i>	10 µg/plate	N/A	Negative

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the agar plate dilution method, a standard *in vitro* test to determine the MIC of an antimicrobial agent.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the agar dilution method to determine MIC.

Objective: To determine the lowest concentration of Quaternium-73 that inhibits the visible growth of a specific microorganism.

Materials:

- Quaternium-73 powder
- Appropriate solvent (e.g., propylene glycol, ethanol)[\[7\]](#)
- Sterile agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Sterile Petri dishes
- Microorganism culture (e.g., *P. acnes* ATCC 6919)
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Quaternium-73 Stock: Prepare a high-concentration stock solution of Quaternium-73 in a suitable solvent.
- Serial Dilutions: Perform serial two-fold dilutions of the stock solution to create a range of test concentrations.
- Agar Plate Preparation: Autoclave the agar medium and cool it to 45-50°C. Add a defined volume of each Quaternium-73 dilution to a separate aliquot of molten agar. Also prepare a control plate containing only the solvent and a growth control plate with no test substance.
- Pouring Plates: Pour the agar mixtures into sterile Petri dishes and allow them to solidify completely.
- Inoculum Preparation: Grow the test microorganism in a liquid broth to the log phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum density (e.g., 10^5 CFU/mL).

- Inoculation: Inoculate a small, defined volume (e.g., 10 µL) of the standardized microbial suspension onto the surface of each agar plate.
- Incubation: Incubate the plates under conditions appropriate for the test microorganism (e.g., 37°C for 48-72 hours under anaerobic conditions for *P. acnes*).
- Result Interpretation: After incubation, examine the plates for visible growth. The MIC is the lowest concentration of Quaternium-73 at which there is no visible growth of the microorganism.

Protocol: Clinical Evaluation of Anti-Acne Efficacy

This protocol outlines a clinical study to assess the effectiveness of Quaternium-73 in reducing acne lesions.[\[7\]](#)

Objective: To evaluate the reduction in acne spots in human subjects after two weeks of treatment with a formulation containing Quaternium-73.

Study Design:

- Participants: 38 human subjects with diagnosed acne problems.
- Test Products:
 - Emulsion containing 0.001% Quaternium-73.
 - Cream containing 0.005% Quaternium-73.
- Duration: 2 weeks.

Procedure:

- Recruitment: Recruit 38 volunteers who meet the inclusion criteria (e.g., presence of facial acne) and obtain informed consent.
- Baseline Assessment: At the beginning of the study (Day 0), count and record the number of acne lesions (e.g., papules, pustules) for each participant.

- Treatment Regimen: Instruct participants to follow a strict daily regimen:
 - Wash their face three times daily with the emulsion containing 0.001% Quaternium-73.
 - Apply the cream containing 0.005% Quaternium-73 to the affected areas twice a week.
- Final Assessment: After two weeks (Day 14), repeat the acne lesion count for each participant.
- Data Analysis: Calculate the percentage reduction in acne spots for each participant compared to their baseline count. Analyze the overall average reduction for the study group. The reported outcome for this specific test was a 50% reduction in spots within the two-week period.[\[7\]](#)

Conclusion

Quaternium-73 is a highly effective, multi-functional ingredient with a strong scientific basis for its use in cosmetic and therapeutic applications. Its potent antimicrobial and melanin-inhibiting properties, effective at remarkably low concentrations, make it a valuable component in formulations targeting acne, hyperpigmentation, and microbial preservation. The compound exhibits a favorable safety profile when used within recommended guidelines. The provided synthesis and experimental protocols offer a foundation for further research and development, enabling scientists to harness the full potential of this "golden ingredient" for skin and hair care.
[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. News - Quaternium-73: The "Golden Ingredient" For High-Efficiency Anti-Acne [ngherb.com]
- 2. Pionin | C23H39IN2S2 | CID 6444337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdlookchem.com [sdlookchem.com]

- 4. bocsci.com [bocsci.com]
- 5. specialchem.com [specialchem.com]
- 6. Wholesale Quaternium-73 has very strong antibacterial activity and can inhibit the formation of Melanin | One-stop Solution Service [drop-bio.com]
- 7. mcbiotec.com [mcbiotec.com]
- 8. la.chenlangbio.com [la.chenlangbio.com]
- 9. deascal.com [deascal.com]
- 10. Quaternium-73: A Versatile Antimicrobial Agent for Modern Formulations_Chemicalbook [chemicalbook.com]
- 11. Quaternium-73 | 15763-48-1 [chemicalbook.com]
- 12. mcbiotec.com [mcbiotec.com]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [Quaternium-73 synthesis and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091365#quaternium-73-synthesis-and-chemical-properties\]](https://www.benchchem.com/product/b091365#quaternium-73-synthesis-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com